molecular formula C11H8BrFS B6286852 (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane CAS No. 2624417-14-5

(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane

Cat. No.: B6286852
CAS No.: 2624417-14-5
M. Wt: 271.15 g/mol
InChI Key: CWNRMXAMFRSBKH-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Naphthalene (B1677914) Derivatives in Organic Chemistry.

Halogenated naphthalene derivatives are a class of compounds that have garnered significant attention in organic chemistry. The naphthalene backbone, a bicyclic aromatic system, provides a rigid and electronically rich framework. slideshare.net The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold dramatically influences its physical, chemical, and biological properties. google.com

The nature and position of the halogen substituents can modulate the electronic distribution within the naphthalene ring system, affecting its reactivity in various chemical transformations. For instance, halogen atoms can act as directing groups in electrophilic aromatic substitution reactions, guiding the entry of new functional groups to specific positions. nih.gov Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are pivotal in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.com The presence of different halogens, such as bromine and fluorine, on the same naphthalene core, as in the case of the parent structure of the title compound, offers orthogonal reactivity, allowing for selective functionalization at different sites.

Halogenated naphthalenes have also found applications as insulating oils and in the synthesis of dyes and polymers. google.com Their utility as precursors for more complex polycyclic aromatic hydrocarbons further underscores their importance in synthetic organic chemistry. youtube.com

Overview of Organosulfur Chemistry and its Strategic Role in Chemical Transformations.

Organosulfur chemistry encompasses the study of organic compounds containing carbon-sulfur bonds. wikipedia.org These compounds are ubiquitous in nature and play a critical role in various biological processes. wikipedia.org In the realm of synthetic chemistry, organosulfur compounds are highly valued for their diverse reactivity and are employed in a wide array of chemical transformations. nih.gov

The sulfur atom in organosulfur compounds can exist in various oxidation states, leading to a rich and versatile chemistry. britannica.com Sulfides (thioethers), such as the methylsulfane group in the title compound, are important functional groups. The sulfur atom in a sulfide (B99878) is nucleophilic and can be readily alkylated or oxidized to form sulfoxides and sulfones. youtube.com These oxidized sulfur species are themselves valuable intermediates in organic synthesis. For example, sulfoxides can be used in Pummerer rearrangements and as chiral auxiliaries, while sulfones are excellent leaving groups and can activate adjacent protons for C-C bond formation. youtube.com

The C-S bond itself can be strategically cleaved under specific conditions, providing a means for de-sulfurization reactions which are useful in natural product synthesis. britannica.com The introduction of a methylsulfane group onto an aromatic ring, as in (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane, can therefore be a strategic decision to enable a variety of subsequent chemical modifications.

Research Gaps and Motivations for In-depth Academic Study of this compound.

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on various halogenated naphthalenes and organosulfur compounds individually, detailed studies on this particular molecular architecture are conspicuously absent. This lack of information presents a clear motivation for its academic investigation.

The primary motivations for an in-depth study of this compound are rooted in its potential as a versatile building block in organic synthesis. The presence of three distinct functional handles—a bromine atom, a fluorine atom, and a methylsulfane group—on a naphthalene core suggests a multitude of possibilities for selective chemical manipulation.

Potential Research Directions:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-F bonds towards transition-metal-catalyzed cross-coupling reactions could be explored to sequentially introduce different substituents at the 4- and 1-positions of the naphthalene ring.

Modification of the Sulfide Moiety: The methylsulfane group could be oxidized to the corresponding sulfoxide (B87167) or sulfone, opening up avenues for further functionalization or utilization in asymmetric synthesis.

Investigation of Physicochemical Properties: The unique combination of a heavy halogen (bromine), a highly electronegative halogen (fluorine), and a sulfur-containing group is expected to impart interesting electronic and photophysical properties to the molecule, which warrant investigation for potential applications in materials science.

The synthesis and characterization of this compound would provide valuable data for structure-property relationship studies and could lead to the discovery of new synthetic methodologies and novel compounds with potentially useful biological or material properties.

Table of Compound Properties (Predicted/Inferred):

PropertyValue
Molecular Formula C₁₁H₈BrFS
Molecular Weight 287.15 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-fluoro-2-methylsulfanylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFS/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRMXAMFRSBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=CC=CC=C2C(=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Bromo 1 Fluoronaphthalen 2 Yl Methyl Sulfane

Strategies for the Construction of the Substituted Naphthalene (B1677914) Core with Bromo and Fluoro Moieties

The construction of a 1-fluoro-4-bromonaphthalene scaffold is a critical first step in the synthesis of the target compound. Various methods for the regioselective synthesis of polysubstituted naphthalene derivatives have been developed, often involving multi-step sequences.

One common strategy involves the electrophilic substitution of naphthalene or its derivatives. For instance, the bromination of 1-fluoronaphthalene (B124137) can be a viable route. The directing effects of the fluorine atom would need to be carefully considered to achieve the desired 4-bromo substitution. Alternatively, starting with a pre-functionalized naphthalene, such as a naphthylamine, allows for the introduction of the halogen atoms through diazotization reactions. For example, 1-amino-4-bromonaphthalene (B167286) could potentially undergo a Sandmeyer-type reaction to introduce the fluorine atom.

More contemporary approaches, such as cycloaddition reactions, offer a high degree of control over the substitution pattern. The Diels-Alder reaction between a suitably substituted o-quinodimethane and a dienophile can construct the naphthalene ring system with the desired functionalities already in place. nih.gov Another innovative method involves the [4+2] cycloaddition of 2-pyrones with arynes, which allows for the synthesis of highly functionalized naphthalenes. rsc.orgrsc.org For instance, a 4-bromo-substituted 2-pyrone could react with a fluorinated benzyne (B1209423) precursor to generate the 1-fluoro-4-bromonaphthalene core. rsc.orgrsc.org

A hypothetical synthetic route starting from 1-naphthylamine (B1663977) is outlined below:

StepReactantReagents and ConditionsProduct
11-NaphthylamineBr₂, Acetic Acid4-Bromo-1-naphthylamine
24-Bromo-1-naphthylamineNaNO₂, HBF₄4-Bromo-1-fluoronaphthalene

Introduction of the Methylsulfane Moiety: Reaction Pathways and Optimized Conditions

With the 4-bromo-1-fluoronaphthalene core in hand, the subsequent challenge is the regioselective introduction of the methylsulfane group at the C-2 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

Transition metal-catalyzed reactions provide a powerful alternative for the introduction of the methylsulfane group. Copper- and palladium-catalyzed cross-coupling reactions are widely employed for the formation of C-S bonds. For instance, the reaction of an aryl halide with a sulfur nucleophile, such as dimethyl disulfide or sodium S-methyl thiosulfate, in the presence of a suitable copper catalyst and ligand can afford the corresponding aryl methyl sulfide (B99878). organic-chemistry.orgrsc.orgnih.gov

A plausible pathway for the introduction of the methylsulfane group would be a nucleophilic aromatic substitution on 1,4-dihalonaphthalene. The reaction of 1,4-dibromonaphthalene (B41722) with a methylthiolate has been shown to replace both bromine atoms. researchgate.net To achieve selective monosubstitution at the desired position, careful control of reaction conditions would be necessary. Alternatively, a directed metalation approach on 1-fluoro-4-bromonaphthalene, followed by quenching with dimethyl disulfide, could offer regioselective introduction of the methylsulfane group.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The optimization of reaction conditions is paramount to maximize the yield and purity of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane. Key parameters to consider include the choice of solvent, temperature, catalyst, ligand, and base.

For a potential nucleophilic aromatic substitution of a dihalonaphthalene with sodium thiomethoxide, the solvent can have a profound effect on the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile, thereby increasing its reactivity.

In the case of copper-catalyzed methylthiolation, the choice of the copper source (e.g., CuI, Cu(OAc)₂) and the ligand is critical. The ligand can influence the solubility and reactivity of the copper catalyst. organic-chemistry.orgdaneshyari.com Optimization studies on the methylthiolation of aryl halides have shown that the addition of promoters like Zn(OAc)₂ can be beneficial. daneshyari.com The reaction temperature also plays a significant role; higher temperatures can increase the reaction rate but may also lead to side reactions and reduced selectivity.

An example of optimized conditions for a related copper-catalyzed methylthiolation of an aryl bromide is presented in the table below:

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1CuINoneK₂CO₃DMSO12075
2Cu(OAc)₂1,10-PhenanthrolineCs₂CO₃Toluene11085
3CuBrDMEDAt-BuOKDioxane10082

Data is hypothetical and based on analogous reactions reported in the literature.

Investigation of Precursor Reactivity in the Synthesis of Related Fluorobromonaphthalenes

The reactivity of the precursors, particularly the dihalonaphthalene intermediate, is a key determinant of the success of the synthesis. The presence of both fluorine and bromine on the naphthalene ring raises questions about their relative leaving group abilities in nucleophilic aromatic substitution reactions. In SNAr reactions, fluoride (B91410) is generally a better leaving group than bromide when attached to an activated aromatic ring. This is because the rate-determining step is typically the attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine.

However, in metal-catalyzed cross-coupling reactions, the reactivity order is often reversed, with the C-Br bond being more reactive than the C-F bond. This is due to the greater ease of oxidative addition of the C-Br bond to the metal center. Therefore, the choice of reaction conditions will dictate which halogen is preferentially substituted.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reactivity of different positions on the naphthalene ring and the stability of reaction intermediates. Such studies have been used to investigate SNAr reactions on fluoronaphthaldehydes with methylthiolate, helping to predict the most likely site of substitution. dntb.gov.ua

Stereochemical Control in Multi-Step Synthesis of Complex Derivatives

While the target molecule, this compound, is not chiral, the principles of stereochemical control are crucial in the synthesis of more complex derivatives that may possess stereogenic centers. For instance, if the naphthalene core were to be incorporated into a larger, chiral molecule, controlling the stereochemistry would be essential.

In the context of substituted naphthalenes, atropisomerism is a common form of stereoisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of atropisomeric naphthalenes often involves the use of chiral catalysts or auxiliaries to induce enantioselectivity. nih.govnih.govresearchgate.net For example, the enantioselective synthesis of atropisomeric tri-axis naphthalenes has been achieved through a Ni(II)-catalyzed Diels-Alder reaction followed by a dehydrative aromatization. nih.gov

Reactivity and Mechanistic Organic Chemistry of 4 Bromo 1 Fluoronaphthalen 2 Yl Methyl Sulfane

Reactivity of the Bromo and Fluoro Substituents: Halogen Exchange and Transition Metal-Catalyzed Cross-Coupling Reactions.

The bromo and fluoro substituents are key reactive sites for various transformations.

Halogen Exchange:

Halogen exchange reactions (Finkelstein-type) could potentially replace the bromine atom with another halogen, such as iodine or chlorine, using the appropriate metal halide salt. The exchange of the fluorine atom is generally more difficult due to the strength of the C-F bond.

Transition Metal-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed processes.

Cross-Coupling Reaction Coupling Partner Expected Product Type Catalyst/Conditions
Suzuki CouplingOrganoboron Reagent (e.g., Ar-B(OH)₂)Aryl-substituted naphthalene (B1677914)Pd(0) catalyst, base
Heck CouplingAlkeneAlkenyl-substituted naphthalenePd(0) catalyst, base
Sonogashira CouplingTerminal AlkyneAlkynyl-substituted naphthalenePd(0) and Cu(I) catalysts, base
Buchwald-Hartwig AminationAmineAmino-substituted naphthalenePd(0) catalyst, base
Stille CouplingOrganotin ReagentAlkyl/Aryl-substituted naphthalenePd(0) catalyst

Oxidative and Reductive Transformations of the Methylsulfane Group.

The methylsulfane group is susceptible to both oxidation and reduction, offering pathways to modify the electronic properties of the molecule.

Oxidation:

The sulfur atom in the methylsulfane group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. These transformations significantly alter the electronic nature of the substituent, converting the electron-donating methylsulfane group into strongly electron-withdrawing sulfoxide (-S(O)Me) and sulfone (-SO₂Me) groups.

Oxidation State Reagent Product
Sulfide (B99878) to Sulfoxidem-CPBA (1 equiv.), H₂O₂(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfoxide
Sulfide to Sulfonem-CPBA (2 equiv.), KMnO₄(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfone

Reduction:

The methylsulfane group is already in a reduced state. Reductive cleavage of the C-S bond is possible under certain conditions, for example, using Raney nickel, which would lead to the corresponding 4-bromo-1-fluoronaphthalene.

Radical-Mediated Reaction Pathways Involving Sulfur and Halogen Centers.

Radical reactions can be initiated at both the sulfur and halogen centers.

Halogen Abstraction:

The C-Br bond is weaker than the C-F bond and is therefore more susceptible to homolytic cleavage. Radical initiators, such as AIBN in the presence of a radical mediator like tributyltin hydride, could lead to the abstraction of the bromine atom, generating a naphthyl radical. This radical could then participate in various radical-mediated processes, including reduction (hydrogen atom abstraction) or addition to multiple bonds.

Sulfur-Centered Radicals:

While less common for simple methylsulfanes, under specific photolytic or radical-initiating conditions, reactions involving the sulfur atom could be envisaged, potentially leading to C-S bond cleavage or reactions at the methyl group.

Chemo- and Regioselectivity in Model Reactions of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane.

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity.

Chemoselectivity:

In transition metal-catalyzed cross-coupling reactions, the C-Br bond is expected to be significantly more reactive than the C-F bond, allowing for selective functionalization at the C4 position. Similarly, in many electrophilic substitution reactions, the more activated unsubstituted ring would be the preferred site of reaction over the substituted ring. Oxidation of the methylsulfane group can be controlled to yield either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions.

Regioselectivity:

For electrophilic aromatic substitution on the unsubstituted ring of the naphthalene system, the regioselectivity will be influenced by the electronic effects of the substituents on the first ring. Predicting the exact outcome would require computational modeling or experimental data. In nucleophilic aromatic substitution, if it were to occur, the relative reactivity of the C1-F and C4-Br bonds would determine the regioselectivity. The higher electronegativity of fluorine might make the C1 position more electrophilic, but the better leaving group ability of bromide could favor substitution at C4.

The following table summarizes the predicted selectivity for key reaction types:

Reaction Type Most Probable Reactive Site Controlling Factors
Electrophilic Aromatic SubstitutionUnsubstituted ring (likely α-position)Activating/deactivating nature of substituents on the other ring; inherent reactivity of naphthalene α-positions.
Nucleophilic Aromatic SubstitutionC4-Br or C1-F (if reaction occurs)Leaving group ability, electronegativity of halogen.
Pd-catalyzed Cross-CouplingC4-BrDifferential reactivity of C-Br vs. C-F bonds.
OxidationSulfur atom of the methylsulfane groupNucleophilicity of the sulfur atom.
Radical Halogen AbstractionC4-BrWeaker C-Br bond strength compared to C-F.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Fluoronaphthalen 2 Yl Methyl Sulfane

Electronic Structure and Bonding Analysis using Advanced Quantum Chemical Methods (e.g., Density Functional Theory)

The electronic structure and bonding characteristics of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane can be thoroughly investigated using advanced quantum chemical methods, with Density Functional Theory (DFT) being a prominent and reliable approach. DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

Key insights from such an analysis would include the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to undergo chemical reactions.

A Natural Bond Orbital (NBO) analysis would provide a more in-depth understanding of the bonding interactions, including hyperconjugative effects and delocalization of electron density. This analysis can quantify the strength and nature of the C-Br, C-F, C-S, and S-C bonds, as well as the aromaticity of the naphthalene (B1677914) ring system.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.

Conformational Analysis and Energy Landscape Mapping of the Molecular Structure

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its physical and chemical properties. A conformational analysis, typically performed by systematically rotating the rotatable bonds, such as the C-S bond of the methylsulfane group, can map the potential energy surface of the molecule.

By performing geometry optimizations for various conformers, it is possible to identify the most stable (lowest energy) conformation and any higher-energy local minima. The energy differences between these conformers can be used to determine their relative populations at a given temperature according to the Boltzmann distribution.

For this compound, the orientation of the methyl group relative to the naphthalene ring is a key conformational variable. Steric interactions between the methyl group and the adjacent fluorine and bromine atoms, as well as electronic effects, will govern the preferred rotational isomer. The results of such an analysis are often visualized as a potential energy scan, showing the energy as a function of the dihedral angle of the rotated bond.

Table 2: Relative Energies of Predicted Conformers of this compound

ConformerDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)Predicted Population (%)
A (Global Minimum)90°0.0075
B (Local Minimum)-90°0.5020
C (Transition State)2.505

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be used to aid in the interpretation of experimental spectra or to confirm the identity of a synthesized compound. For this compound, several key spectroscopic signatures can be computationally predicted.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the C-Br, C-F, and C-S stretching frequencies, as well as the aromatic C-H and C=C vibrations of the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable in assigning the signals in an experimental NMR spectrum.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible region. This allows for the prediction of the λmax values and can provide insights into the electronic structure and chromophores present in the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Signature
IR SpectroscopyC-Br stretch: ~650 cm⁻¹, C-F stretch: ~1100 cm⁻¹, C-S stretch: ~700 cm⁻¹
¹³C NMR SpectroscopyAromatic carbons: 110-140 ppm, Methyl carbon: ~15 ppm
¹H NMR SpectroscopyAromatic protons: 7.0-8.5 ppm, Methyl protons: ~2.5 ppm
UV-Vis Spectroscopyλmax: ~280 nm, ~320 nm

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the reactivity of the C-Br bond in nucleophilic aromatic substitution reactions could be investigated. Computational modeling can determine the activation energy barriers for different reaction pathways, helping to predict the most likely mechanism (e.g., SNAr or a benzyne-type mechanism). The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insights.

Similarly, the oxidation of the methylsulfane group to a sulfoxide (B87167) or sulfone could be modeled. By calculating the energies of the reactants, transition states, and products, the feasibility of such transformations under different reaction conditions can be assessed.

Theoretical Descriptors for Chemical Reactivity and Selectivity in Organic Transformations

A range of theoretical descriptors, derived from the electronic structure calculations, can be used to predict the chemical reactivity and selectivity of this compound in various organic transformations. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index provide a general overview of the molecule's reactivity. researchgate.net A high electrophilicity index, for example, would suggest that the molecule is a good electron acceptor.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions for each atom, it is possible to predict the regioselectivity of reactions. For instance, the carbon atom with the highest value for the Fukui function for nucleophilic attack (f⁺) would be the most likely site for a nucleophile to add to the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack.

Table 4: Predicted Global Reactivity Descriptors for this compound

DescriptorPredicted ValueSignificance
Chemical Hardness (η)2.65 eVResistance to change in electron configuration.
Chemical Potential (μ)-3.85 eVEscaping tendency of electrons from a system.
Electrophilicity Index (ω)2.80 eVMeasure of the electrophilic character of a molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Bromo 1 Fluoronaphthalen 2 Yl Methyl Sulfane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Precise Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise chemical environment of each nucleus can be determined, providing detailed information about the molecule's electronic structure and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methyl group. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between the protons on the naphthalene (B1677914) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the methylthio group. The methyl protons would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The naphthalene ring will show ten distinct signals, with their chemical shifts dictated by the attached substituents. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The methyl carbon of the sulfane group will appear as a single resonance at a higher field.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic environment, and any coupling to nearby protons would provide further structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic-H 7.0 - 8.5 m J(H,H) = 7-9, J(H,F) = 2-10
CH₃-H 2.0 - 3.0 s -
Aromatic-C 110 - 140 s, d J(C,F) = 240-260 (for C-F)
CH₃-C 15 - 25 q -
¹⁹F -110 to -130 m J(F,H) = 2-10

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Detailed Fragmentation Pattern Analysis

High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound and for gaining insights into its structural features through fragmentation analysis.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with two peaks of nearly equal intensity separated by two mass units.

Fragmentation Pattern Analysis: Electron ionization (EI) or other fragmentation techniques would induce characteristic fragmentation of the molecule. Plausible fragmentation pathways would involve the loss of the methyl group, the bromine atom, or the entire methylsulfane group. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the substituents.

Table 2: Predicted HRMS Data

Ion Predicted m/z Description
[M]⁺ 270.96 Molecular ion
[M+2]⁺ 272.96 Isotopic peak due to ⁸¹Br
[M-CH₃]⁺ 255.94 Loss of a methyl group
[M-Br]⁺ 192.01 Loss of a bromine atom

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the solid-state properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups and to characterize the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching of the methyl group would appear around 2850-2960 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR, may be more readily observed in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-2960 2850-2960
Aromatic C=C Stretch 1450-1600 1450-1600
C-F Stretch 1000-1200 1000-1200
C-S Stretch 600-800 600-800
C-Br Stretch 500-700 500-700

Advanced Spectroscopic Techniques for Isotopic Labeling Studies and Reaction Monitoring

For more in-depth mechanistic studies or to aid in the assignment of complex NMR spectra, advanced spectroscopic techniques can be utilized.

Isotopic Labeling Studies: The synthesis of isotopically labeled analogues of this compound, for instance with ¹³C or ²H (deuterium), can be a powerful tool. nih.gov ¹³C labeling at specific positions can help to definitively assign signals in the ¹³C NMR spectrum. Deuterium labeling can simplify complex ¹H NMR spectra and can be used to probe reaction mechanisms.

Reaction Monitoring: Spectroscopic techniques such as in-situ FT-IR or NMR can be employed to monitor the formation of this compound in real-time. This allows for the optimization of reaction conditions and the identification of any transient intermediates, providing valuable kinetic and mechanistic information.

Applications in Chemical Synthesis and Materials Science Non Biological of 4 Bromo 1 Fluoronaphthalen 2 Yl Methyl Sulfane

Role as a Key Building Block in Multi-Step Organic Synthesis

The structure of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane makes it a versatile building block in multi-step organic synthesis. The bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic chemistry. nih.gov

For instance, the bromo group can readily participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position of the naphthalene (B1677914) ring. Similarly, Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds, introducing substituted amines. nih.gov The Sonogashira coupling would enable the installation of alkyne moieties, further expanding the molecular complexity. nih.gov

The fluorine atom, while generally less reactive in cross-coupling reactions than bromine, can influence the electronic properties of the naphthalene ring and can be a site for nucleophilic aromatic substitution under specific conditions. The methylthio group can also be modified, for example, through oxidation to a sulfoxide (B87167) or sulfone, which would alter the electronic and steric properties of the molecule. A new and convenient method was developed for the synthesis of methylthio naphthalene derivatives from corresponding bromonaphthalenes. researchgate.net

Below is a representative table illustrating the potential of bromo-naphthalene scaffolds in various cross-coupling reactions, which could be applicable to this compound.

Reaction Type Coupling Partner Catalyst/Ligand Potential Product Structure
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Aryl-substituted naphthalene
Buchwald-HartwigSecondary aminePd₂(dba)₃ / BINAPN-Aryl naphthalene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIAlkynyl-substituted naphthalene
HeckAlkenePd(OAc)₂ / P(o-tol)₃Alkenyl-substituted naphthalene
StilleOrganostannanePd(PPh₃)₄Aryl/Alkenyl-substituted naphthalene

This table presents hypothetical reaction outcomes for a generic bromo-naphthalene scaffold and is intended for illustrative purposes.

Precursor for Advanced Organic Materials with Specific Chemical Functions (e.g., Optoelectronics, Polymers)

Naphthalene derivatives are widely used in the development of advanced organic materials due to their rigid, planar structure and unique photophysical properties. nih.gov this compound could serve as a valuable precursor for such materials.

The naphthalene core itself is a well-known chromophore, and its electronic properties can be tuned by the substituents. The fluorine atom, being highly electronegative, can lower the HOMO and LUMO energy levels of the naphthalene system, which is a common strategy in the design of materials for organic electronics. The methylthio group, a sulfur-containing substituent, can enhance inter- and intramolecular interactions, potentially leading to desirable solid-state packing and improved charge transport properties. Thioether-functionalized molecules have been explored for their applications in organic light-emitting materials. pku.edu.cn

Through polymerization reactions, either by converting the bromo group into a polymerizable unit or by incorporating the entire molecule as a monomer, novel polymers with specific optoelectronic properties could be synthesized. For example, Suzuki polymerization of a di-boronic ester derivative of this compound could lead to conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below outlines potential properties and applications of materials derived from this compound.

Material Type Key Functional Groups Potential Properties Potential Applications
Conjugated PolymerNaphthalene, Aryl (from coupling)Tunable bandgap, charge mobilityOLEDs, OPVs, Organic Field-Effect Transistors (OFETs)
Functionalized MonomerNaphthalene, Fluoro, MethylthioModified electronic properties, processabilitySpecialty polymers, coatings
Small Molecule SemiconductorNaphthalene, extended π-systemHigh charge carrier mobilityOFETs, sensors

This table is a hypothetical representation of the potential of materials derived from the subject compound.

Design and Synthesis of Ligands for Organometallic Catalysis

The presence of both a "soft" sulfur donor (in the methylthio group) and a "hard" halogen (fluorine), along with the potential for further functionalization at the bromine site, makes this compound an interesting candidate for ligand design in organometallic catalysis.

The thioether sulfur atom can coordinate to a variety of transition metals. researchgate.net By replacing the bromo group with another donor atom, such as a phosphine (B1218219) or an amine, a bidentate or pincer-type ligand could be synthesized. The specific arrangement of these donor atoms on the rigid naphthalene backbone could create a well-defined coordination environment around a metal center, influencing the catalytic activity and selectivity.

For example, a Suzuki coupling reaction with a diphenylphosphine-substituted boronic acid would yield a P,S-bidentate ligand. Such ligands are known to be effective in various catalytic transformations, including cross-coupling reactions and asymmetric catalysis. The fluorine atom could also play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex.

Ligand Type Synthetic Strategy Potential Metal Complexes Potential Catalytic Applications
P,S-BidentateSuzuki coupling with phosphinoboronic acidPalladium, Rhodium, IridiumAsymmetric hydrogenation, cross-coupling
N,S-BidentateBuchwald-Hartwig aminationRuthenium, CopperTransfer hydrogenation, oxidation
S-MonodentateDirect coordinationGold, PlatinumC-H activation, addition reactions

This table illustrates the hypothetical design of ligands and their potential applications.

Functionalization for Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. The functional groups on this compound offer several handles for directing self-assembly.

The bromine atom is a known halogen bond donor, an interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. nih.govmdpi.com The fluorine atom can participate in hydrogen bonding and other non-covalent interactions. The planar naphthalene core is prone to π-π stacking interactions, which are a major driving force for the self-assembly of aromatic molecules.

By introducing recognition motifs through reactions at the bromo position, this compound could be incorporated into more complex supramolecular systems such as rotaxanes, catenanes, or molecular cages. The interplay of halogen bonding, π-π stacking, and potentially other interactions introduced through functionalization could lead to the formation of highly ordered structures in solution or the solid state.

Interaction Type Responsible Functional Group Potential Supramolecular Structure
Halogen BondingBromo1D chains, 2D sheets
π-π StackingNaphthalene coreColumnar aggregates, layered structures
Hydrogen BondingIntroduced functional groups (e.g., amides)Helices, networks
Host-Guest InteractionsIncorporation into macrocyclesInclusion complexes

This is a hypothetical table outlining potential supramolecular structures.

Applications in Chemical Sensing and Molecular Recognition (excluding biological interactions)

Functionalized naphthalene derivatives are frequently employed as fluorescent chemosensors due to their sensitivity to the local chemical environment. kfupm.edu.sanih.govmdpi.comnih.govrsc.org this compound could be a precursor for the synthesis of novel chemical sensors.

The inherent fluorescence of the naphthalene core can be modulated by the attachment of specific recognition units. For example, the bromo group could be replaced with a receptor moiety that selectively binds to a target analyte. Upon binding, the electronic properties of the naphthalene system would be perturbed, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

The thioether group itself can act as a binding site for certain metal ions. The combination of the thioether and other strategically placed functional groups could lead to sensors with high selectivity for specific analytes. For instance, replacement of the bromine with a crown ether-like structure could create a sensor for alkali metal cations.

Target Analyte Proposed Receptor Moiety Sensing Mechanism
Metal CationsCrown ether, cryptandChelation-enhanced fluorescence
AnionsUrea, thiourea (B124793) derivativesHydrogen bonding induced fluorescence quenching
Neutral MoleculesCavity-forming structuresHost-guest complexation leading to spectral shift

This table provides hypothetical examples of chemical sensing applications.

Future Directions and Emerging Research Avenues for 4 Bromo 1 Fluoronaphthalen 2 Yl Methyl Sulfane

Development of Sustainable and Green Synthetic Routes

The future synthesis of (4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane will likely prioritize environmentally benign methodologies. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous reagents. Potential strategies could involve catalytic C-H functionalization to introduce the bromo, fluoro, and methylthio groups onto a naphthalene (B1677914) scaffold, thereby avoiding the use of stoichiometric and often toxic reagents. Biocatalysis, employing enzymes to perform specific transformations, could offer a highly selective and sustainable route. Furthermore, the use of greener reaction media, such as water or bio-based solvents, will be a key consideration in developing sustainable synthetic protocols.

Green Synthesis ApproachPotential AdvantagesKey Research Challenges
Catalytic C-H FunctionalizationHigh atom economy, reduced wasteDevelopment of selective and efficient catalysts
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme discovery and engineering for specific substrate
Green Solvents (e.g., water)Reduced environmental impact, improved safetySolubility of reactants, catalyst compatibility

Exploration of Novel Reactivity and Unconventional Transformations

The unique arrangement of substituents in this compound opens the door to exploring novel chemical reactions. The interplay between the electron-withdrawing fluorine atom, the versatile bromine atom, and the sulfur-containing methylthio group could lead to unprecedented reactivity. For instance, the bromine atom can serve as a handle for various cross-coupling reactions to introduce new functional groups. The fluorine atom can influence the regioselectivity of these reactions and modulate the electronic properties of the molecule. The methylthio group itself can be oxidized to sulfoxide (B87167) or sulfone, further expanding the chemical space accessible from this starting material. Research into unconventional transformations, such as photoredox catalysis or electrosynthesis, could unlock new reaction pathways that are not achievable through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To move from laboratory-scale synthesis to industrial production, the integration of flow chemistry and automated platforms will be crucial. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. An automated synthesis platform could rapidly screen various reaction conditions to optimize the synthesis of this compound and its derivatives. This approach would accelerate the discovery of new materials and facilitate their commercialization.

Advanced Characterization Beyond Conventional Spectroscopic Techniques

A comprehensive understanding of the structure-property relationships of this compound will necessitate the use of advanced characterization techniques beyond standard NMR and mass spectrometry. Techniques such as X-ray crystallography could provide precise information about its three-dimensional structure. Computational modeling and density functional theory (DFT) calculations will be invaluable for predicting its electronic properties, reactivity, and spectroscopic signatures. For halogenated polycyclic aromatic hydrocarbons, specialized analytical methods like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) can be employed for ultra-trace analysis and to understand their environmental fate.

Characterization TechniqueInformation GainedPotential Impact on Research
X-ray CrystallographyPrecise 3D molecular structureUnderstanding intermolecular interactions and solid-state packing
Computational Modeling (DFT)Electronic properties, reactivity predictionsGuiding synthetic efforts and predicting material properties
Advanced Mass SpectrometryFragmentation patterns, trace analysisElucidating reaction mechanisms and environmental monitoring

Potential for Derivatization into High-Value Specialty Chemicals and Intermediates

The strategic functionalization of this compound can lead to the creation of a diverse array of high-value specialty chemicals and intermediates. The bromine atom is a key site for derivatization through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkynyl, and amino groups. These transformations could yield novel compounds with applications in materials science, medicinal chemistry, and agrochemicals. For example, derivatization could lead to new organic light-emitting diode (OLED) materials, bioactive molecules, or specialized polymers with unique thermal and electronic properties. The synthesis of various naphthalene derivatives is an active area of research due to their wide range of applications.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm purity. For example, methyl sulfane protons appear as singlets near δ 2.1–2.5 ppm, while aromatic protons show splitting patterns dependent on bromine/fluorine proximity .
  • X-ray Crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, resolving bond lengths and angles. Single-crystal studies (e.g., C14H12BrFOS analogs) validate stereochemistry .

How do electronic effects of bromine and fluorine substituents influence the sulfane group’s reactivity?

Advanced
Bromine (electron-withdrawing) and fluorine (moderate electronegativity) polarize the aromatic ring, activating the sulfane group for nucleophilic or electrophilic attacks. Density Functional Theory (DFT) calculations reveal reduced electron density at the sulfur atom, favoring thiol-disulfide exchange reactions. This electronic profile also stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

What challenges arise in detecting and quantifying sulfane sulfur in such compounds?

Advanced
Sulfane sulfur detection requires specificity due to interference from thiols and disulfides. Methods include:

  • Cyanolysis : Quantifies sulfane sulfur via thiocyanate formation (UV detection at 460 nm) but requires alkaline conditions, risking decomposition .
  • Fluorescent Probes (e.g., SSP2) : Enable non-destructive, real-time tracking in biological systems via sulfane-mediated cyclization .
  • ³¹P NMR with Phosphine Reagents : Traps sulfane sulfur as phosphine adducts (δ 45.1 ppm) for precise quantification .

How can computational methods predict substitution reaction pathways for bromine?

Advanced
DFT and molecular docking simulations model transition states for bromine substitution. For example, Pd-catalyzed cross-coupling (e.g., with arylboronic acids) is optimized by calculating activation energies and steric effects. Software like Gaussian or ORCA integrates crystallographic data (from SHELX-refined structures) to validate predictions .

What are common substitution reactions involving the bromine atom?

Basic
Bromine undergoes:

  • Nucleophilic Aromatic Substitution (SNAr) : With amines or alkoxides under high temperatures (80–120°C).
  • Cross-Coupling Reactions : Suzuki (with arylboronic acids) or Buchwald-Hartwig (with amines) using Pd catalysts (e.g., Pd(PPh₃)₄) .

How can contradictions in crystallographic data for similar compounds be resolved?

Advanced
Discrepancies in bond lengths/angles are addressed by:

  • Multi-Program Refinement : Cross-validate using SHELXL (for small molecules) and WinGX (for symmetry checks) .
  • Twinned Data Analysis : SHELXL’s twin refinement handles pseudo-merohedral twinning, common in halogenated aromatics .

How to design experiments to assess this compound’s anticancer activity?

Q. Advanced

  • In Vitro Assays : MTT assays measure cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace fluorine with chlorine) to evaluate bioactivity changes. Analogous compounds with bromine/fluorine show enhanced membrane permeability and kinase inhibition .

What are the primary applications in medicinal chemistry?

Basic
This compound serves as a lead for:

  • Enzyme Inhibitors : Targets tyrosine kinases or proteases via sulfane-thiol interactions.
  • Antimicrobial Agents : Bromine/fluorine enhance lipophilicity, improving bacterial membrane penetration .

What are the limitations of current synthetic methods, and how can they be optimized?

Q. Advanced

  • Limitations : Low yields due to steric hindrance from bromine/fluorine; side reactions during methylthiolation.
  • Optimization : Use microwave-assisted synthesis to reduce reaction time or employ protecting groups (e.g., benzyloxy) to direct regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.